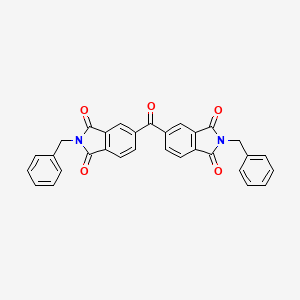
2-chloro-N-(2-oxopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-oxopropyl)acetamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(2-oxopropyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxopropyl)acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. One common method is as follows:
Starting Materials: Chloroacetyl chloride and 2-oxopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Procedure: The amine is added dropwise to a solution of chloroacetyl chloride in the solvent, with constant stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-chloro-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2-chloro-N-(2-oxopropyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of 2-chloro-N-(2-oxopropyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, releasing the corresponding carboxylic acid and amine.
類似化合物との比較
2-chloro-N-(2-oxopropyl)acetamide can be compared with other similar compounds, such as:
2-chloroacetamide: Lacks the 2-oxopropyl group, making it less versatile in certain reactions.
N-(2-oxopropyl)acetamide: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.
2-chloro-N-(2-hydroxypropyl)acetamide: Contains a hydroxyl group instead of a carbonyl group, altering its chemical properties and reactivity.
The presence of both the chlorine atom and the 2-oxopropyl group in this compound makes it a unique and valuable compound for various applications.
特性
分子式 |
C5H8ClNO2 |
|---|---|
分子量 |
149.57 g/mol |
IUPAC名 |
2-chloro-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)3-7-5(9)2-6/h2-3H2,1H3,(H,7,9) |
InChIキー |
IVOOEPCXVYAICH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)


![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)


![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate](/img/structure/B11713541.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)
![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)
![4-nitro-N-[4-(5-{[(4-nitrophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11713565.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
